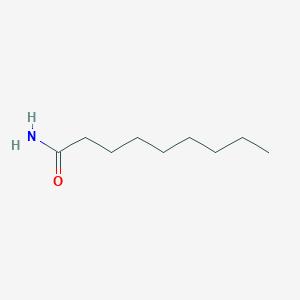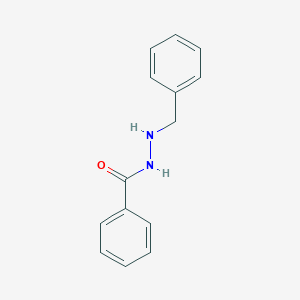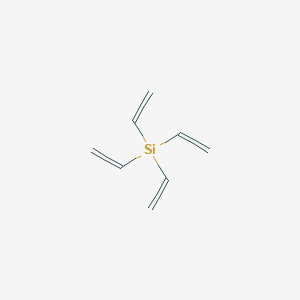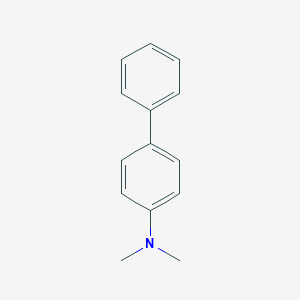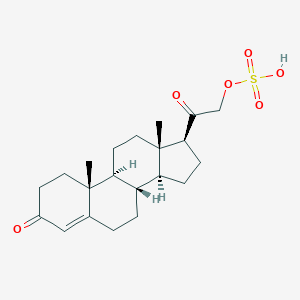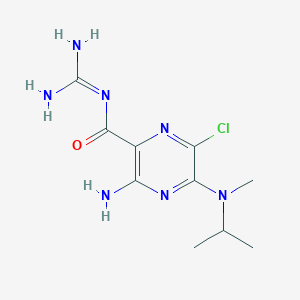
Methylisopropylamiloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylisopropylamiloride (MIA) is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of the Na+/H+ exchanger (NHE). NHE is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. MIA is a potent and selective inhibitor of NHE, making it an important tool in studying the physiological and biochemical functions of this protein.
Mechanism of Action
Methylisopropylamiloride works by binding to the extracellular domain of NHE, preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and disrupts cellular homeostasis. By inhibiting NHE activity, Methylisopropylamiloride has been shown to have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
Methylisopropylamiloride has been shown to affect a wide range of cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Cl^-/HCO3^- exchanger. In addition, Methylisopropylamiloride has been shown to alter the expression of various genes involved in cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methylisopropylamiloride in laboratory experiments is its high selectivity for NHE. This allows researchers to study the specific effects of NHE inhibition without interfering with other cellular processes. However, Methylisopropylamiloride also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
Future Directions
There are several areas of future research that could benefit from the use of Methylisopropylamiloride. One potential application is the development of new therapies for diseases that involve abnormal pH regulation, such as cancer and cardiovascular disease. Another area of interest is the role of NHE in the immune system and inflammation, which could lead to new treatments for autoimmune and inflammatory disorders. Finally, the development of new NHE inhibitors with improved selectivity and reduced toxicity could further advance the use of this class of compounds in scientific research and clinical applications.
Synthesis Methods
Methylisopropylamiloride can be synthesized through a multi-step process starting from 3-amino-4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an amide using thionyl chloride and dimethylformamide. The resulting amide is then reduced to an amine using lithium aluminum hydride. The final step involves the reaction of the amine with isopropyl chloroformate and methylamine to yield Methylisopropylamiloride.
Scientific Research Applications
Methylisopropylamiloride has been used in a wide range of scientific research applications, including studies of cellular pH regulation, ion transport, and cell signaling. It has also been used to investigate the role of NHE in various physiological processes, such as cardiac function, renal function, and tumor growth.
properties
CAS RN |
1151-74-2 |
|---|---|
Product Name |
Methylisopropylamiloride |
Molecular Formula |
C10H16ClN7O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
InChI Key |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Canonical SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
synonyms |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




